N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-32-18-6-2-15(3-7-18)13-28-24(30)19-8-5-17(11-20(19)27-25(28)31)23(29)26-12-16-4-9-21-22(10-16)34-14-33-21/h2-4,6-7,9-10,17,19-20H,5,8,11-14H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTMPDQTSONGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzodioxole moiety.
- A tetrahydroquinazoline core.
- Multiple functional groups that may enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in several therapeutic areas:
1. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that it can effectively reduce the viability of breast cancer cells by triggering caspase-dependent pathways.
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and inflammation. Notably:
- Phospholipase A2 (PLA2) : Inhibition of this enzyme is linked to reduced inflammation and tumor growth .
3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes, although further research is needed to elucidate the specifics.
Case Study 1: Anticancer Activity
A study published in 2021 demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The results indicated:
- A reduction in cell viability by over 70% at concentrations above 20 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's effect on PLA2 activity. The results showed:
- A dose-dependent inhibition with an IC50 value of approximately 15 µM.
This suggests its potential as a therapeutic agent in conditions where PLA2 contributes to pathophysiology, such as asthma and arthritis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition at the active sites of target enzymes like PLA2.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Optimize reaction conditions by using ultrasonic irradiation (4 hours, room temperature) to enhance reaction efficiency and yield (e.g., 61–66% yields in similar carboxamide syntheses). Employ Yb(OTf)₃ as a Lewis acid catalyst to facilitate cyclization, and use ethanol as a solvent to improve solubility of intermediates. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzodioxole (δ 5.9–6.8 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and quinazoline-dione (δ 2.4–3.2 ppm for CH₂ groups) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or CH₃O groups) .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. How can researchers optimize solvent selection for solubility and stability studies?
- Methodological Answer : Prioritize aprotic solvents (DMF, DMSO) for solubility screening due to the compound’s hydrophobic aryl groups. For stability assays, use buffered aqueous solutions (pH 7.4) with <5% organic cosolvents to mimic physiological conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved during structural validation?
- Methodological Answer : Cross-validate using X-ray crystallography (e.g., single-crystal analysis with R factor <0.06) to resolve ambiguities in stereochemistry or regiochemistry. For example, crystallographic data can clarify conflicting NOE correlations in NMR by confirming spatial arrangements of substituents . Additionally, isotopic labeling (e.g., ¹³C-enriched samples) can isolate overlapping signals in complex spectra .
Q. What strategies are effective for evaluating substituent effects on biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with modified methoxy (e.g., 3-OCH₃ vs. 4-OCH₃) or benzodioxole groups. Test in vitro activity (e.g., enzyme inhibition assays) to correlate substituent position with potency .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or cannabinoid receptors). Focus on hydrogen bonding (quinazoline-dione carbonyls) and π-π stacking (aryl groups) .
Q. How can catalytic systems be designed to improve synthetic efficiency?
- Methodological Answer :
- Palladium Catalysis : Adapt reductive cyclization methods (e.g., Pd(OAc)₂ with formic acid as a CO surrogate) for constructing the quinazoline core. Optimize ligand choice (e.g., Xantphos) to suppress byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield. Validate scalability using flow chemistry setups .
Notes
- For mechanistic studies, combine kinetic isotope effects (KIEs) with DFT calculations to probe reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
